molecular formula C17H22BNO3 B13993400 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one

Cat. No.: B13993400
M. Wt: 299.2 g/mol
InChI Key: RXGJTSZRAFAQEP-UHFFFAOYSA-N
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Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the dioxaborolane ring makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boronic acid derivatives under anhydrous conditions.

    Coupling with Isoindoline: The dioxaborolane derivative is then coupled with isoindoline using a palladium catalyst in the presence of a base such as potassium carbonate.

    Addition of Prop-2-en-1-one: The final step involves the addition of prop-2-en-1-one to the coupled product, typically under basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Substitution: It can participate in substitution reactions where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate and sodium hydroxide are commonly used bases.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives and carbon-carbon bonded products, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one involves its ability to participate in Suzuki-Miyaura coupling reactions. The dioxaborolane ring acts as a boron source, which facilitates the formation of carbon-carbon bonds in the presence of a palladium catalyst. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Phenylboronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one is unique due to its combination of the dioxaborolane ring and isoindoline structure. This combination enhances its reactivity and makes it a valuable reagent in various chemical transformations, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Properties

Molecular Formula

C17H22BNO3

Molecular Weight

299.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one

InChI

InChI=1S/C17H22BNO3/c1-6-15(20)19-10-12-8-7-9-14(13(12)11-19)18-21-16(2,3)17(4,5)22-18/h6-9H,1,10-11H2,2-5H3

InChI Key

RXGJTSZRAFAQEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CC3=CC=C2)C(=O)C=C

Origin of Product

United States

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